2-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide
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Overview
Description
The compound "2-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide" is a synthetic organic molecule. This compound belongs to a class of chemicals known for their diverse biological activities and potential applications in medicinal chemistry. Its unique structure, combining elements of imidazo[1,2-a]pyridine and furo[2,3-c]pyridine, suggests it could possess significant pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps may include:
Formation of the Imidazo[1,2-a]pyridine Core: : This is often accomplished through cyclization reactions, where nitrogen-containing heterocycles react under acidic or basic conditions to form the imidazo[1,2-a]pyridine skeleton.
Introduction of the Furo[2,3-c]pyridine Moiety: : This step may involve the attachment of a furo[2,3-c]pyridine derivative to an intermediate compound, facilitated by coupling reactions such as Suzuki or Buchwald-Hartwig coupling.
Final Functionalization: : This involves introducing the 7-oxofuro[2,3-c]pyridine and the carboxamide group under controlled conditions, often using reagents like acyl chlorides or amides in the presence of catalysts.
Industrial Production Methods
For industrial-scale production, these steps are optimized for yield, purity, and cost-efficiency. Process chemistry techniques, such as continuous flow reactions and automated synthesis, are employed to streamline the synthesis and ensure consistency across large batches.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, especially at the nitrogen and sulfur centers, forming N-oxides or sulfoxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: : Reduction of the compound can lead to the formation of amines and alcohols, using reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: : m-Chloroperbenzoic acid, hydrogen peroxide.
Reduction: : Lithium aluminum hydride, palladium on carbon (Pd/C).
Substitution: : Sodium hydride, alkyl halides, halogenating agents.
Major Products Formed
Oxidation Products: : N-oxides, sulfoxides.
Reduction Products: : Amines, alcohols.
Substitution Products: : Alkylated or halogenated derivatives.
Scientific Research Applications
Chemistry
Catalysis: : The compound's unique structure may serve as a ligand in metal-catalyzed reactions, enhancing reaction rates and selectivity.
Organic Synthesis: : Used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Biology and Medicine
Drug Development: : Investigated for its potential as a therapeutic agent due to its bioactivity, possibly targeting specific enzymes or receptors in disease pathways.
Biochemical Research: : Utilized as a probe to study molecular interactions within biological systems.
Industry
Material Science: : May be explored for its potential in creating new materials with desirable properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets within cells. It may bind to enzymes, altering their activity, or to receptors, modulating signal transduction pathways. The exact mechanism involves:
Molecular Targets: : Enzymes, receptors, and ion channels.
Pathways Involved: : Signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine Derivatives: : Known for their pharmacological activities, including anti-inflammatory and anticancer properties.
Furo[2,3-c]pyridine Compounds: : Studied for their role in medicinal chemistry, often as anti-infective or neuroactive agents.
Highlighting Uniqueness
Structural Combination: : The unique combination of imidazo[1,2-a]pyridine and furo[2,3-c]pyridine in one molecule sets it apart from its analogs, potentially enhancing its pharmacokinetic properties and biological activities.
Versatility: : Its ability to participate in various chemical reactions and applications across different scientific fields highlights its versatility and potential.
That's the lowdown on 2-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide. A molecule that's as fascinating as it is complex! Anything specific you’d like to dive deeper into?
Properties
IUPAC Name |
2-methyl-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]imidazo[1,2-a]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c1-12-15(22-8-3-2-4-14(22)20-12)17(23)19-7-10-21-9-5-13-6-11-25-16(13)18(21)24/h2-6,8-9,11H,7,10H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGJAAKGVHEYIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NCCN3C=CC4=C(C3=O)OC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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